![molecular formula C14H19N5O B5636381 4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]morpholine](/img/structure/B5636381.png)
4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest belongs to a class of chemicals that have been explored for their potential in various fields, including medicinal chemistry. Its structure suggests a potential for diverse chemical reactions and properties that can be leveraged for different applications.
Synthesis Analysis
The synthesis of morpholinomethyl derivatives, including the compound , often involves multi-step chemical processes that may include condensation reactions, nucleophilic substitution, and the use of intermediate compounds to achieve the desired final product. For example, the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives highlights a rapid and green synthetic method, indicating the compound's significance as an intermediate in producing inhibitors with specific biological activities (Lei et al., 2017).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for their biological activity and chemical properties. Detailed structural analysis, including NMR and MS, confirms the specific arrangements of atoms and functional groups that define their reactivity and potential interactions with biological targets.
Chemical Reactions and Properties
The chemical reactivity of the compound involves its interaction with various reagents and conditions, leading to a variety of reactions such as nucleophilic substitution and condensation. These reactions are essential for modifying the compound to enhance its properties or to produce derivatives with specific functions.
Physical Properties Analysis
Physical properties such as solubility, melting point, and stability under different conditions are critical for the practical application of any chemical compound. These properties can significantly affect the compound's usability in various environments and for different purposes.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability, and susceptibility to degradation, are fundamental for understanding how the compound can be used and stored. This also includes its behavior under different chemical reactions, which is essential for synthesizing derivatives or related compounds.
- Synthesis and evaluation of its derivatives for anti-inflammatory and antimicrobial activities, as well as its role as an intermediate in producing inhibitors with biological relevance (Jakubkienė et al., 2003), (Lei et al., 2017).
- Exploration of its structural characteristics and potential as a key intermediate in medicinal chemistry applications (Verheijen et al., 2009), (Verhoest et al., 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research into “4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]morpholine” and similar compounds could involve further exploration of their pharmacological effects. For example, pyrazole-bearing compounds have shown promise in antileishmanial and antimalarial activities , suggesting potential applications in the treatment of these diseases.
Eigenschaften
IUPAC Name |
4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-10-8-11(2)19(17-10)14-9-13(15-12(3)16-14)18-4-6-20-7-5-18/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEWWKMBPYIGFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[6-(3,5-Dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-pyrazol-1-yl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}butanamide](/img/structure/B5636298.png)

![N-cyclopropyl-2-[(3S*,4R*)-3-(dimethylamino)-4-(4-methoxyphenyl)-1-pyrrolidinyl]isonicotinamide](/img/structure/B5636304.png)
![4-{benzyl[2-(dimethylamino)ethyl]amino}-2-(dimethylamino)nicotinonitrile](/img/structure/B5636310.png)
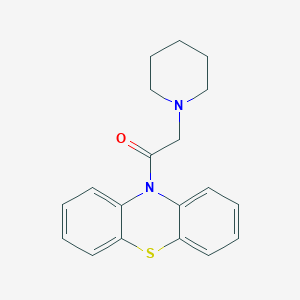
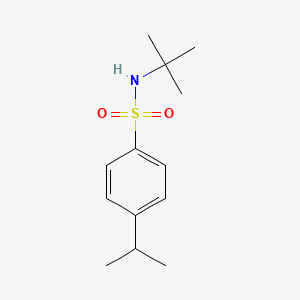
![N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-4-piperidin-3-ylbenzamide](/img/structure/B5636341.png)
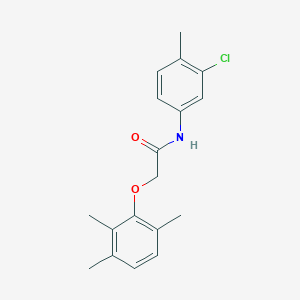
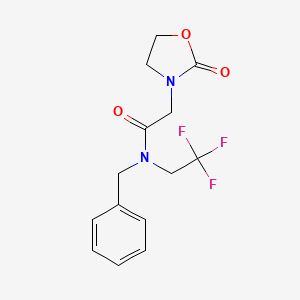
![[(3aS*,9bS*)-2-[(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5636352.png)
![(1S*,5R*)-3-(cyclobutylcarbonyl)-6-(3,4-difluorobenzoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5636362.png)
![(3aR*,6aR*)-2-allyl-5-[3-(3-methoxyphenyl)propanoyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5636370.png)
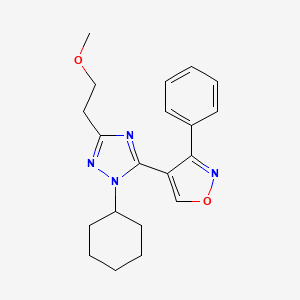
![1-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-2-[2-(1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B5636395.png)